molecular formula C10H8N2O3S B1425813 [2-(4-Nitro-phenyl)-thiazol-4-YL]-methanol CAS No. 36094-01-6

[2-(4-Nitro-phenyl)-thiazol-4-YL]-methanol

Cat. No.: B1425813
CAS No.: 36094-01-6
M. Wt: 236.25 g/mol
InChI Key: JLXZIJGWBYCZMJ-UHFFFAOYSA-N
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Description

[2-(4-Nitro-phenyl)-thiazol-4-YL]-methanol is a chemical compound with the molecular formula C10H8N2O3S. It is a yellow solid with a molecular weight of 236.25 g/mol This compound is notable for its thiazole ring, which is a five-membered ring containing both sulfur and nitrogen atoms

Scientific Research Applications

Chemistry

In chemistry, [2-(4-Nitro-phenyl)-thiazol-4-YL]-methanol is used as a building block for the synthesis of more complex molecules.

Biology

In biological research, this compound is studied for its potential as a bioactive molecule. The thiazole ring is known for its presence in many biologically active compounds, and the nitro group can be modified to enhance biological activity .

Medicine

In medicine, derivatives of this compound are explored for their potential therapeutic properties. The compound’s ability to undergo various chemical modifications makes it a candidate for drug development, particularly in the areas of antimicrobial and anticancer research .

Industry

Industrially, this compound is used in the synthesis of dyes, pigments, and other specialty chemicals. Its stability and reactivity make it suitable for various industrial applications, including the production of polymers and coatings .

Mechanism of Action

The mechanism of action of thiazole derivatives can be influenced by the specific substituents on the thiazole ring. These compounds have been reported to exhibit a variety of biological activities such as antibacterial, antifungal, anti-inflammatory, antitumor, antitubercular, antidiabetic, antiviral, and antioxidant .

Future Directions

Thiazoles and their derivatives continue to be a focus of research due to their wide range of biological activities . Future research may focus on synthesizing new thiazole derivatives and evaluating their biological activities, as well as exploring their potential applications in various fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [2-(4-Nitro-phenyl)-thiazol-4-YL]-methanol typically involves the cyclization of appropriate precursors. One common method involves the reaction of 4-nitrobenzaldehyde with thioamide under acidic conditions to form the thiazole ring. The hydroxymethyl group can be introduced through a subsequent reduction step using a reducing agent such as sodium borohydride .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of catalysts and controlled reaction conditions would be crucial to achieve high efficiency and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

[2-(4-Nitro-phenyl)-thiazol-4-YL]-methanol undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an alkaline medium.

    Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: 2-(4-Nitro-phenyl)-thiazole-4-carboxylic acid.

    Reduction: 2-(4-Amino-phenyl)-thiazol-4-YL]-methanol.

    Substitution: Various substituted thiazole derivatives depending on the nucleophile used.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

[2-(4-Nitro-phenyl)-thiazol-4-YL]-methanol is unique due to the presence of both the nitro group and the hydroxymethyl group. This combination allows for a wide range of chemical modifications and applications, making it a versatile compound in research and industry.

Properties

IUPAC Name

[2-(4-nitrophenyl)-1,3-thiazol-4-yl]methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8N2O3S/c13-5-8-6-16-10(11-8)7-1-3-9(4-2-7)12(14)15/h1-4,6,13H,5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JLXZIJGWBYCZMJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=NC(=CS2)CO)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8N2O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901290863
Record name 2-(4-Nitrophenyl)-4-thiazolemethanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901290863
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

236.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

36094-01-6
Record name 2-(4-Nitrophenyl)-4-thiazolemethanol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=36094-01-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-(4-Nitrophenyl)-4-thiazolemethanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901290863
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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